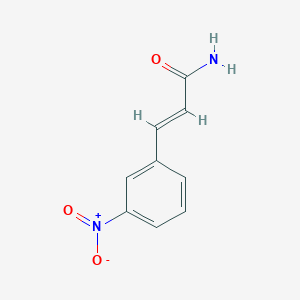![molecular formula C16H22N8O B5530730 1-{1-[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]-5-METHYL-1H-1,2,3-TRIAZOL-4-YL}ETHAN-1-ONE](/img/structure/B5530730.png)
1-{1-[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]-5-METHYL-1H-1,2,3-TRIAZOL-4-YL}ETHAN-1-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{1-[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]-5-METHYL-1H-1,2,3-TRIAZOL-4-YL}ETHAN-1-ONE is a complex organic compound featuring multiple heterocyclic rings. The presence of pyrrolidine, triazine, and triazole rings makes it a molecule of interest in various fields of scientific research, particularly in medicinal chemistry and materials science.
Preparation Methods
The synthesis of 1-{1-[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]-5-METHYL-1H-1,2,3-TRIAZOL-4-YL}ETHAN-1-ONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazine ring, followed by the introduction of pyrrolidine groups through nucleophilic substitution reactions. The final steps involve the formation of the triazole ring and the attachment of the ethanone group. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
1-{1-[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]-5-METHYL-1H-1,2,3-TRIAZOL-4-YL}ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the pyrrolidine and triazine rings.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and amines
Scientific Research Applications
1-{1-[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]-5-METHYL-1H-1,2,3-TRIAZOL-4-YL}ETHAN-1-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 1-{1-[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]-5-METHYL-1H-1,2,3-TRIAZOL-4-YL}ETHAN-1-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar compounds to 1-{1-[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]-5-METHYL-1H-1,2,3-TRIAZOL-4-YL}ETHAN-1-ONE include other heterocyclic compounds with pyrrolidine, triazine, and triazole rings. These compounds may share similar chemical properties and biological activities but differ in their specific substituents and overall structure. Examples include pyrrolidin-2-one derivatives and triazine-based inhibitors .
Properties
IUPAC Name |
1-[1-(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)-5-methyltriazol-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N8O/c1-11-13(12(2)25)20-21-24(11)16-18-14(22-7-3-4-8-22)17-15(19-16)23-9-5-6-10-23/h3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWROJIKPIZZZEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=NC(=NC(=N2)N3CCCC3)N4CCCC4)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
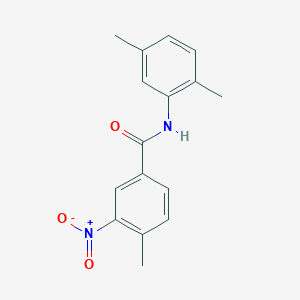
![6-ethyl-4-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B5530657.png)
![1-[(4-fluorophenyl)sulfonyl]-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5530667.png)
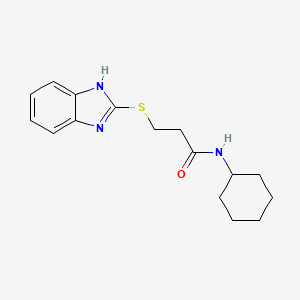
![N-(4-fluorophenyl)-2-{3-[(4H-1,2,4-triazol-4-ylimino)methyl]-1H-indol-1-yl}acetamide](/img/structure/B5530683.png)
![N-[4-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}oxy)phenyl]acetamide](/img/structure/B5530689.png)
![5-Acetyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6-methylpyridine-3-carbonitrile](/img/structure/B5530703.png)
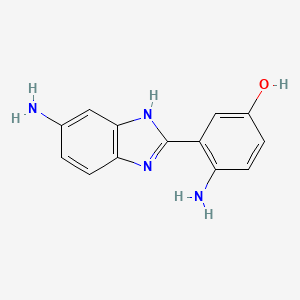
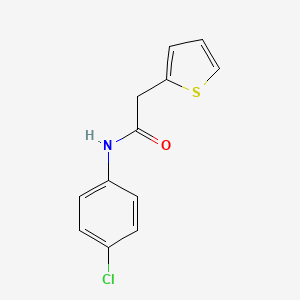
![N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)-2-naphthamide](/img/structure/B5530722.png)
![[1-{[2-(methylamino)-5-pyrimidinyl]carbonyl}-3-(3-methyl-2-buten-1-yl)-3-piperidinyl]methanol](/img/structure/B5530735.png)
![1-[2-[[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]amino]-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B5530755.png)
![7-(3-nitrophenyl)-1,6-diazabicyclo[4.1.0]heptane](/img/structure/B5530760.png)
